N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil
CAS No.:
Cat. No.: VC18003409
Molecular Formula: C47H42N6O6
Molecular Weight: 786.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H42N6O6 |
|---|---|
| Molecular Weight | 786.9 g/mol |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C47H42N6O6/c1-5-40-48-42(46(3,4)56)41(44(54)57-30-39-31(2)58-45(55)59-39)52(40)29-32-25-27-33(28-26-32)37-23-15-16-24-38(37)43-49-51-53(50-43)47(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-28,56H,5,29-30H2,1-4H3 |
| Standard InChI Key | XSEDTCZRVPPDCT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Introduction
Chemical Structure and Synthetic Pathways
Structural Features and Functional Groups
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil (C₄₇H₄₂N₆O₆; molecular weight 786.9 g/mol) is characterized by three key structural elements:
-
Trityl Protection: A triphenylmethyl group shields the tetrazole ring’s N-2 position during synthesis, preventing undesired side reactions and enhancing intermediate stability .
-
Imidazole Substitution: Replacement of the 2-propyl group with a 2-ethyl group on the imidazole ring alters steric and electronic properties, influencing downstream reactivity .
-
Medoxomil Ester: The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester group improves oral bioavailability by facilitating hydrolysis to the active olmesartan metabolite in vivo .
Synthetic Routes and Optimization
Industrial synthesis typically proceeds through a multi-step sequence:
Step 1: Alkylation of Imidazole Precursor
Ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate undergoes alkylation with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in dimethylacetamide (DMAc) at 30–60°C. Lithium hydroxide (LiOH) serves as the base, achieving >90% yield by minimizing trityl cleavage .
Step 2: Medoxomil Esterification
The intermediate reacts with medoxomil chloride under basic conditions (K₂CO₃/DMAc, 40–60°C), producing a mixture of N-1- and N-2-medoxomil regioisomers. Chromatographic purification isolates the desired N-2 isomer, critical for maintaining pharmacological activity .
Step 3: Detritylation and Final Purification
Treatment with 48% hydrobromic acid (HBr) in tetrahydrofuran (THF) removes the trityl group, yielding olmesartan medoxomil hydrobromide. Recrystallization from ethanol-water mixtures ensures ≥99.5% purity, as validated by high-performance liquid chromatography (HPLC) .
Table 1: Key Reaction Parameters for Industrial Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | LiOH, DMAc | DMAc | 30–60°C | >90 |
| Esterification | Medoxomil chloride | DMAc | 40–60°C | 72–75 |
| Detritylation | HBr/THF | THF | 25°C | 85–90 |
Physicochemical Characterization
Spectroscopic Confirmation
SCXRD analysis of N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil confirms exclusive N-2 trityl binding, resolving prior controversies over N-1 vs. N-2 regioselectivity . NMR data further corroborate this assignment:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, trityl), 4.95 (s, 2H, CH₂O), 2.75 (q, J=7.5 Hz, 2H, CH₂CH₃) .
-
¹³C NMR: 144.2 ppm (C=O ester), 126.5–128.9 ppm (trityl aromatics) .
Solubility and Stability Profiles
The compound exhibits limited aqueous solubility (0.12 mg/mL in pH 7.4 PBS) due to its lipophilic trityl group. Stability studies under accelerated conditions (40°C/75% RH) reveal <2% degradation over six months, underscoring its suitability as a synthetic intermediate .
Biological Activity and Pharmacological Relevance
Mechanism of Action
As a precursor to Olmesartan Medoxomil, this compound’s active metabolite selectively antagonizes angiotensin II AT₁ receptors, inhibiting vasoconstriction and aldosterone secretion. The medoxomil ester’s rapid hydrolysis ensures prompt bioavailability, with peak plasma concentrations (Tₘₐₓ) achieved within 1–2 hours post-administration .
Comparative Efficacy
Table 2: Binding Affinities of Sartan Intermediates
| Compound | IC₅₀ (nM) | Half-life (h) |
|---|---|---|
| Olmesartan Medoxomil | 0.3 | 13 |
| N-Trityl Des-2-propyl 2-Ethyl Derivative | 1.2 | N/A |
| Losartan | 12 | 6–9 |
The intermediate’s moderately reduced affinity (IC₅₀ = 1.2 nM) compared to the final API reflects steric hindrance from the trityl group, which is absent in the bioactive form .
Industrial and Research Applications
Formulation Development
The compound’s stability profile informs controlled-release formulations. Factorial design studies identify Eudragit L-100 (15% w/w) as optimal for gastroretentive tablets, achieving 92% entrapment efficiency and 24-hour sustained release in vitro .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume